molecular formula C13H22N4O B2439732 4-(Azepan-1-ylcarbonyl)-1-isopropyl-1H-pyrazol-5-amine CAS No. 1896044-50-0

4-(Azepan-1-ylcarbonyl)-1-isopropyl-1H-pyrazol-5-amine

Cat. No. B2439732
M. Wt: 250.346
InChI Key: CDSCSVPKYAACMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(Azepan-1-ylcarbonyl)-1-isopropyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, attached to a carbonyl group (C=O). This is further attached to a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted at the 1-position with an isopropyl group and at the 5-position with an amine group (-NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring would introduce some rigidity into the structure, while the carbonyl group would be a site of polarity. The pyrazole ring, being aromatic, would contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

Some physical and chemical properties can be predicted. For example, due to the presence of both polar (carbonyl, amine) and nonpolar (isopropyl, azepane) groups, the compound would likely have moderate solubility in both polar and nonpolar solvents .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promise as a drug, for example, future research might involve further optimization of the structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

(5-amino-1-propan-2-ylpyrazol-4-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10(2)17-12(14)11(9-15-17)13(18)16-7-5-3-4-6-8-16/h9-10H,3-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSCSVPKYAACMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)N2CCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-ylcarbonyl)-1-isopropyl-1H-pyrazol-5-amine

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